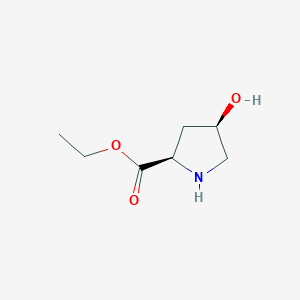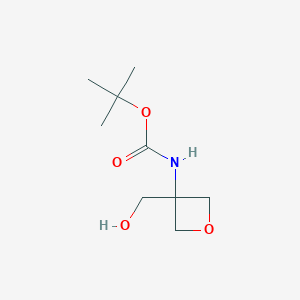
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. This compound is also known as Norharmane, and it belongs to the class of carbazole alkaloids.
Mecanismo De Acción
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- is not fully understood. However, it is believed to interact with DNA through intercalation, which involves the insertion of the compound between the base pairs of DNA. This interaction can result in changes in the DNA structure and function, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- can exhibit various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been shown to have antitumor activity, suggesting its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- in lab experiments is its selective binding to DNA, which can allow for the study of DNA interactions. However, one limitation is that the compound can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with DNA. Finally, there is potential for the development of new fluorescent probes based on the structure of this compound for use in various applications.
Métodos De Síntesis
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-methylpiperazine with 1,2,3,4-tetrahydrocarbazole in the presence of a dehydrating agent, such as polyphosphoric acid. The reaction proceeds through a condensation mechanism, resulting in the formation of the desired compound.
Aplicaciones Científicas De Investigación
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for DNA-binding studies. This compound has been shown to selectively bind to DNA and exhibit fluorescence emission, making it a useful tool for studying DNA interactions.
Propiedades
Número CAS |
127040-47-5 |
|---|---|
Nombre del producto |
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- |
Fórmula molecular |
C20H20N4 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3-(4-methylpiperazin-1-yl)-11H-pyrido[3,2-a]carbazole |
InChI |
InChI=1S/C20H20N4/c1-23-10-12-24(13-11-23)19-9-7-16-18(21-19)8-6-15-14-4-2-3-5-17(14)22-20(15)16/h2-9,22H,10-13H2,1H3 |
Clave InChI |
JGVGGLUBJHHSRP-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4 |
SMILES canónico |
CN1CCN(CC1)C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4 |
Otros números CAS |
127040-47-5 |
Sinónimos |
11H-3-(1-(4-Methyl)piperazino)pyrido(3,2-a)carbazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















